molecular formula C9H10F3NO B2674999 (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248174-14-1

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol

Cat. No.: B2674999
CAS No.: 2248174-14-1
M. Wt: 205.18
InChI Key: RNGWIHUZNAIGNA-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various functionalized pyridines.

Scientific Research Applications

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: The compound is used in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and fluoropyridines. Examples are:

Uniqueness

(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is unique due to its chiral nature and the specific positioning of the trifluoromethyl group on the pyridine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2R)-2-[4-(trifluoromethyl)pyridin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)7-4-13-3-2-8(7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGWIHUZNAIGNA-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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